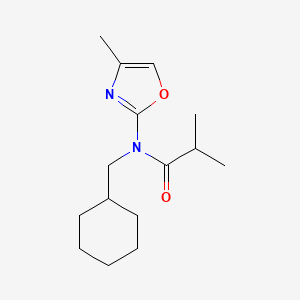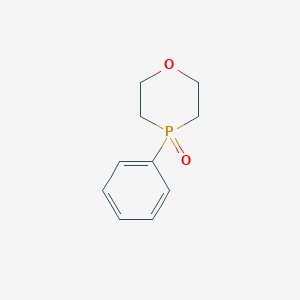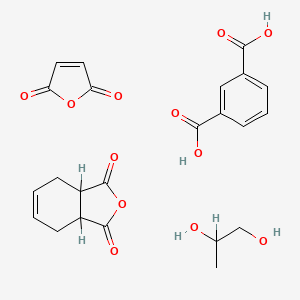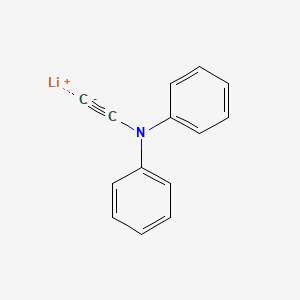![molecular formula C14H12Cl2Se B14634772 1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene CAS No. 56344-10-6](/img/structure/B14634772.png)
1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene is an organoselenium compound with the molecular formula C13H9Cl2Se. This compound is notable for its unique structure, which includes both chlorine and selenium atoms attached to a benzene ring. It is used in various fields of scientific research due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene typically involves the reaction of 4-chlorobenzyl chloride with sodium selenide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene involves its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes, which play a crucial role in protecting cells from oxidative damage. The compound may also interact with molecular targets such as proteins and DNA, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the selenium atom.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of the selenomethyl group.
1-Chloro-4-(1-methylethyl)benzene: Contains an isopropyl group instead of the selenomethyl group.
Uniqueness
1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene is unique due to the presence of both chlorine and selenium atoms, which impart distinctive chemical and biological properties. The selenium atom, in particular, provides antioxidant capabilities that are not present in similar compounds lacking selenium.
Propiedades
Número CAS |
56344-10-6 |
|---|---|
Fórmula molecular |
C14H12Cl2Se |
Peso molecular |
330.1 g/mol |
Nombre IUPAC |
1-chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene |
InChI |
InChI=1S/C14H12Cl2Se/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
Clave InChI |
ZQCRSNQVTVHVPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[Se]CC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)


![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)

![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)

![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)

![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
